molecular formula C10H11NO2 B13983109 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde CAS No. 199679-24-8

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde

Cat. No.: B13983109
CAS No.: 199679-24-8
M. Wt: 177.20 g/mol
InChI Key: YVKBSOQUHDLKNV-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde is a heterocyclic compound with a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde
  • 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
  • 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxaldehyde

Uniqueness

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the carboxaldehyde group at the 6-position differentiates it from other benzoxazine derivatives, allowing for targeted applications in various fields .

Properties

CAS No.

199679-24-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-11-4-5-13-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3

InChI Key

YVKBSOQUHDLKNV-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)C=O

Origin of Product

United States

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